Product packaging for Ethyl 10-methyloctadecanoate(Cat. No.:CAS No. 158648-65-8)

Ethyl 10-methyloctadecanoate

Cat. No.: B153592
CAS No.: 158648-65-8
M. Wt: 326.6 g/mol
InChI Key: FRZMJSNMFVNJDS-UHFFFAOYSA-N
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Description

Overview of Methyl-Branched Fatty Acids: Structural Diversity and Biological Significance

Methyl-branched fatty acids are saturated fatty acids characterized by the presence of one or more methyl groups along their carbon chain. acs.org This structural feature distinguishes them from the more common straight-chain fatty acids. The position of the methyl group leads to different classifications, such as iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon from the end of the chain. researchgate.net This methyl branching affects the physical properties of the fatty acids, such as their melting point and fluidity, which in turn influences the characteristics of cell membranes where they are incorporated. acs.org

The structural diversity of methyl-branched fatty acids is vast, with variations in the length of the carbon chain and the position and number of methyl branches. acs.orgresearchgate.net This diversity contributes to their wide range of biological functions. BCFAs are integral components of bacterial cell membranes, influencing membrane fluidity and permeability. researchgate.net In humans, they are found in various tissues and fluids, including the skin, vernix caseosa, and breast milk. researchgate.net

The biological significance of methyl-branched fatty acids is an area of growing research interest. nih.govnih.gov Studies suggest they are involved in regulating lipid metabolism, inflammation, and have shown potential anti-cancer and neuroprotective properties. nih.govacs.org They are not just passive structural components but are bioactive molecules that can modulate cellular processes. acs.orgresearchgate.net For instance, they can be incorporated into complex lipids like phospholipids (B1166683) and triacylglycerols. researchgate.net

The Position of Ethyl 10-Methyloctadecanoate within Branched-Chain Fatty Acid Ester Research

This compound is a specific type of branched-chain fatty acid ester. It consists of an octadecanoic acid (18-carbon) backbone with a methyl group at the 10th carbon position, and it is esterified with an ethyl group instead of being a free fatty acid. The "10-methyl" designation indicates the location of the branch, which is less common than the iso and anteiso forms.

Research on specific branched-chain fatty acid esters like this compound is often driven by their potential applications. While much of the research on BCFAs has focused on their free fatty acid forms or as components of larger lipids in biological systems, the study of their ethyl esters is also important. Ethyl esters of fatty acids are often synthesized for analytical purposes, such as in gas chromatography, or for use in industrial applications. The specific properties conferred by the 10-methyl branch in combination with the ethyl ester make it a subject of interest for understanding structure-function relationships in lipids.

Historical Context and Evolution of Research on Branched-Chain Lipids

The study of branched-chain lipids has a long history, initially stemming from the analysis of lipids from bacteria, particularly Mycobacterium tuberculosis, which is known to produce tuberculostearic acid (10-methyloctadecanoic acid). larodan.com Early research focused on identifying and characterizing these unusual fatty acids and understanding their role in the physiology of the organisms that produce them.

Over the decades, advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been crucial in identifying and quantifying the vast array of branched-chain lipids in various biological samples. chemrxiv.orgontosight.ai These technological advancements have allowed researchers to move from simple identification to detailed structural elucidation and quantitative analysis. chemrxiv.org

More recently, the focus of branched-chain lipid research has expanded significantly. nih.gov Initially considered primarily as bacterial lipids, their presence and importance in higher organisms, including mammals, are now well-recognized. researchgate.net The evolution of research has been marked by a shift from descriptive studies to functional investigations, aiming to understand the metabolic pathways, regulatory roles, and potential health implications of these molecules. nih.govacs.org The connection between branched-chain amino acid metabolism and the synthesis of some BCFAs has also become a key area of investigation, linking diet and gut microbiota to the body's pool of these important lipids. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O2 B153592 Ethyl 10-methyloctadecanoate CAS No. 158648-65-8

Properties

IUPAC Name

ethyl 10-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-4-6-7-8-11-14-17-20(3)18-15-12-9-10-13-16-19-21(22)23-5-2/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMJSNMFVNJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 10 Methyloctadecanoate and Analogues

Stereoselective Chemical Synthesis of Ethyl 10-Methyloctadecanoate

Chemical synthesis provides powerful tools for the construction of the specific carbon skeleton of branched fatty acids. Achieving high stereoselectivity, particularly for a chiral center in the middle of a long aliphatic chain as in 10-methyloctadecanoate, often requires sophisticated, multi-step strategies or advanced catalytic methods.

A foundational strategy for asymmetric synthesis involves the use of chiral precursors, which are molecules that already possess the desired stereochemistry at a specific carbon atom. These precursors are then elaborated through a sequence of reactions to build the final target molecule, transferring the initial chirality to the product. The synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids, for instance, can serve as a starting point for building more complex structures. researchgate.net

This approach typically involves:

Selection of a Chiral Building Block: The synthesis could commence with a commercially available, enantiomerically pure molecule that contains a chiral center that will ultimately become the C-10 position of the target ester. Examples of such precursors include derivatives of chiral alcohols or acids. researchgate.net

Carbon Chain Elaboration: The carbon chain is extended on both sides of the chiral center using standard organic reactions. This may involve Grignard reactions, Wittig olefination, or coupling reactions like Suzuki or Negishi cross-couplings to attach the n-heptyl and (8-ethoxycarbonyl)octyl fragments to the chiral methyl-bearing core.

Functional Group Manipulation: Throughout the synthesis, functional groups are protected and deprotected as needed to ensure that reactions occur at the desired positions. The final step often involves the esterification of the carboxylic acid to form the ethyl ester, if the carboxyl group was not already present in that form.

The use of amine transaminases in one-pot cascade reactions also highlights the power of using chiral building blocks, enabling the synthesis of complex chiral amines from inexpensive starting materials like fatty acids. acs.org Such enzymatic methods for creating chiral intermediates can be integrated into a broader chemical synthesis campaign.

Olefin cross-metathesis has emerged as a powerful and efficient method for forming new carbon-carbon double bonds, making it highly valuable in modern organic synthesis and oleochemistry. rsc.orgacs.orgias.ac.in This strategy can be adapted to synthesize the precursor of this compound.

The general two-step process would be:

Cross-Metathesis: An unsaturated fatty acid ester, such as a derivative of undecylenic acid, is reacted with a suitable terminal alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst). For the synthesis of the 10-methyloctadecanoate skeleton, one could envision the cross-metathesis of methyl 10-undecenoate with 2-methyl-1-nonene. The reaction forms a new internal double bond at the desired position with the methyl branch. The efficiency of such reactions can be high, with conversions exceeding 90% even at low catalyst loadings. acs.org

Hydrogenation: The resulting unsaturated branched-chain ester is then subjected to catalytic hydrogenation. This process reduces the carbon-carbon double bond to a single bond, yielding the final saturated carbon skeleton. This step also reduces other unsaturated functionalities if present and not protected. csic.esd-nb.info

This approach offers a more convergent and potentially shorter route than traditional multi-step methods. The byproducts of metathesis reactions are often volatile (like ethene), which simplifies purification. d-nb.info

Achieving precise control over the placement (regiocontrol) and three-dimensional orientation (stereocontrol) of the methyl group is the central challenge in synthesizing this compound.

Regiocontrol: In classical syntheses, regiocontrol is dictated by the specific building blocks and the reaction sequence used to assemble the carbon chain. In catalytic methods like cross-metathesis, the position of the double bonds in the starting materials determines the location of the newly formed bond and thus the branch point. ias.ac.in Alternative strategies, such as the Lewis acid-induced hydro-alkylation of an unsaturated fatty acid with an alkyl chloroformate, can produce a mixture of regioisomers, for example, creating both 9- and 10-isopropyloctadecanoic acid from oleic acid. aocs.org

Stereocontrol: Establishing the correct stereochemistry at the C-10 chiral center is critical.

In syntheses using chiral precursors , the stereochemistry is pre-determined by the starting material. researchgate.net This is often the most reliable method for ensuring high enantiomeric purity.

In the cross-metathesis/hydrogenation approach, if the starting alkene containing the methyl branch is racemic, the final product will also be a racemic mixture of (R)- and (S)-10-methyloctadecanoate. To achieve a stereoselective outcome, either a chiral catalyst must be used in the hydrogenation step (asymmetric hydrogenation) or the starting branched alkene must be enantiomerically pure.

The development of stereo- and regioselective synthesis methods for related compounds, such as nitro-fatty acids, demonstrates the importance of carefully selecting reagents and reaction conditions to control the E/Z geometry of double bonds and the stereochemistry of adjacent functional groups. nih.gov

Chemoenzymatic Synthetic Pathways for Fatty Acid Esters

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. mpob.gov.myresearchgate.net Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high specificity and ability to operate under mild conditions, which avoids the degradation of sensitive substrates. scielo.brresearchgate.net

Lipases are versatile enzymes that can catalyze not only the hydrolysis of triglycerides but also the reverse reactions—esterification and transesterification—in environments with low water activity. scielo.brmdpi.com These properties make them ideal for producing fatty acid esters like this compound.

Esterification: This process involves the direct reaction of a fatty acid (10-methyloctadecanoic acid) with an alcohol (ethanol). scielo.br The reaction is an equilibrium process, and water is produced as a byproduct. To drive the reaction toward the ester product, water must be removed from the system, for instance, by using a vacuum or molecular sieves. rsc.org Lipases can provide high regio- and stereoselectivity in these reactions. scielo.br

Transesterification (Alcoholysis): In this process, an existing ester (e.g., mthis compound) is converted into a different ester by reacting it with an alcohol (ethanol). mdpi.comacs.org This reaction is often preferred as it can proceed under anhydrous conditions, and the equilibrium can be shifted by using an excess of the reactant alcohol. Lipase-catalyzed transesterification is a prevalent method in industrial production, including the synthesis of biodiesel from vegetable oils. acs.orgnih.gov

Immobilized lipases, such as Lipozyme RM IM or Novozym 435 (lipase B from Candida antarctica), are commonly used as they offer enhanced stability, reusability, and ease of separation from the reaction mixture. mdpi.comacs.orgresearchgate.net

To maximize the yield and efficiency of lipase-catalyzed ester synthesis, several reaction parameters must be carefully optimized. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and find the optimal conditions. researchgate.netcsic.esnih.govnih.gov

Key parameters for optimization include:

Temperature: Lipase (B570770) activity increases with temperature up to an optimum, beyond which the enzyme begins to denature. Optimal temperatures for ester synthesis are often in the range of 30–90 °C, depending on the specific lipase and its stability. csic.esnih.gov

Enzyme Dosage: Increasing the amount of lipase generally increases the reaction rate. However, there is a saturation point beyond which adding more enzyme does not significantly improve the yield and increases costs. csic.esnih.gov

Substrate Molar Ratio: The ratio of alcohol to the fatty acid or its initial ester can significantly affect the reaction equilibrium. Using an excess of the alcohol (e.g., ethanol) can shift the equilibrium towards the formation of the ethyl ester. csic.esmdpi.com

Reaction Time: The reaction is allowed to proceed until it reaches equilibrium, which can take from a few hours to over 48 hours. csic.esnih.gov

Water Content/Activity: While lipases require a small amount of water to maintain their active conformation, excess water promotes the reverse reaction of hydrolysis. In esterification, removing water drives the reaction forward. acs.org

The table below summarizes typical findings from an optimization study for the enzymatic synthesis of fatty acid esters.

ParameterInvestigated RangeOptimal ValueEffect on Conversion
Reaction Time (h) 2 – 64.5Conversion increases until equilibrium is reached. csic.es
Temperature (°C) 30 – 6052.5Activity increases to an optimum before denaturation. nih.gov
Enzyme Dosage (wt%) 2 – 42Higher dosage increases rate up to a saturation point. csic.es
Substrate Molar Ratio 1:1 – 1:4 (Acid:Alcohol)1:4Excess alcohol shifts equilibrium to favor ester formation. nih.gov

This table presents illustrative data based on findings from various lipase-catalyzed esterification studies. csic.esnih.gov

By fine-tuning these conditions, chemoenzymatic methods provide a green and highly selective alternative to purely chemical routes for the production of this compound and other high-value fatty acid esters.

Principles of Green Chemistry Applied to this compound Synthesis

The synthesis of specialty esters like this compound is increasingly being scrutinized through the lens of green chemistry. This approach prioritizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for developing sustainable and environmentally benign methods for producing this and other branched-chain fatty acid esters, which are valued for their unique properties in lubricants and cosmetics.

A key aspect of green chemistry is the use of renewable feedstocks. mdpi.com The precursor to this compound, 10-methyloctadecanoic acid (tuberculostearic acid), can be derived from oleic acid, a monounsaturated fatty acid abundant in vegetable oils. asm.org This positions its synthesis favorably within a bio-based chemical industry framework, moving away from petrochemical dependence. rsc.orgkuleuven.be

Modern synthetic strategies for preparing this compound have begun to incorporate greener catalytic methods. One reported synthesis involves a cross-metathesis reaction using a second-generation Hoveyda-Grubbs catalyst. researchgate.net This method, while employing a precious metal catalyst, can be highly efficient and selective, which are also important green chemistry considerations. Specifically, the synthesis of Ethyl (R)-10-methyloctadecanoate has been achieved with a 76% yield by reacting (R)-2,6-dimethyltetradecene with ethyl heptenoate in refluxing dichloromethane (B109758) for 24 hours. researchgate.net Subsequent hydrogenation of the resulting unsaturated ester would complete the synthesis.

The principles of green chemistry also strongly advocate for the use of heterogeneous catalysts. nih.gov These catalysts, being in a different phase from the reaction mixture, are easily separated and recycled, minimizing waste and reducing downstream processing costs. In the context of fatty acid esterification, solid acid catalysts like zeolites and sulfonic acids supported on metal-organic frameworks (MOFs) such as UiO-66 have shown great promise. mdpi.comnih.gov For instance, zeolite catalysts have been used for the isomerization and branching of unsaturated fatty acids, achieving high yields of branched products. nih.gov While specific data for this compound synthesis using these solid acids is not abundant, the esterification of similar long-chain fatty acids like palmitic acid with various alcohols has been demonstrated with high conversions (>97%) and excellent catalyst reusability over multiple cycles. mdpi.com

Enzymatic catalysis offers another powerful green alternative to traditional chemical methods. Lipases, in particular, can catalyze esterification reactions under mild conditions, often in solvent-free systems, with high selectivity. This avoids the use of harsh reagents and high temperatures, reducing energy consumption and the formation of by-products. The biocatalytic synthesis of various branched-chain esters has been successfully demonstrated, achieving high conversions and allowing for the reuse of the immobilized enzyme, which enhances the process's economic and environmental viability.

The following tables provide a comparative overview of different catalytic approaches relevant to the synthesis of this compound and its analogues, highlighting key green chemistry metrics and findings.

Table 1: Comparison of Catalytic Methods for Ester Synthesis

Catalyst Type Example Catalyst Substrate(s) Product Reaction Conditions Yield/Conversion Green Chemistry Aspects
Homogeneous (Metathesis) Hoveyda-Grubbs II (R)-2,6-dimethyltetradecene & Ethyl heptenoate Ethyl (R)-10-methyl-octadecenoate Refluxing Dichloromethane, 24h 76% Yield High selectivity, but uses precious metal and chlorinated solvent. researchgate.net
Heterogeneous (Solid Acid) PTSA/UiO-66 Palmitic Acid & Methanol Methyl Palmitate 100 °C, 2h 97.1% Conversion Reusable catalyst, high conversion, solvent-free potential. mdpi.com
Heterogeneous (Zeolite) Zeolite H-FER Oleic Acid Isomeric Methylheptadecanoates 250 °C 85% Yield Shape-selective catalysis, potential for renewable feedstocks.

Table 2: Research Findings on Greener Synthesis of Fatty Acid Esters

Study Focus Key Finding Relevance to this compound
Metathesis Route researchgate.net A two-step synthesis of (R)-tuberculostearic acid was developed, with the ethyl ester being a key intermediate. The use of a 3:1 ratio of the coupling partners was crucial for achieving a good yield (76%). Provides a specific, high-yield synthetic route to the target compound, though catalyst and solvent choice could be improved from a green perspective.
Solid Acid Catalysis mdpi.com Sulfonic acid-functionalized Zr-MOFs (UiO-66) are highly active and reusable catalysts for the esterification of fatty acids with various alcohols, showing stable performance for over nine cycles. Demonstrates a viable and robust heterogeneous catalytic system that could be adapted for the direct esterification of 10-methyloctadecanoic acid with ethanol (B145695), simplifying purification and reducing waste.
Zeolite Catalysis nih.gov Zeolites are effective for the skeletal isomerization of unsaturated fatty acids to produce branched-chain fatty acids ("isostearic acid") with higher efficiency than traditional clay catalysts. This approach is relevant for producing the branched-chain acid precursor from renewable oleic acid, a key step in a fully green synthesis pathway.

| Enzymatic Synthesis | The biocatalytic synthesis of branched-chain esters in a solvent-free medium using immobilized lipase (Novozym® 435) is highly efficient, with process productivity increasing significantly with enzyme reuse. | Highlights the potential for developing a highly sustainable, low-energy biocatalytic process for this compound production under mild conditions. |

Biosynthetic Mechanisms and Metabolic Engineering of Methyl Branched Fatty Acids

Enzymatic Pathways Involved in Methyl Branch Introduction within Fatty Acid Chains

The introduction of a methyl group onto a fatty acid chain is a specialized enzymatic process. In the case of 10-methyloctadecanoic acid, also known as tuberculostearic acid (TBSA), the biosynthesis is a well-characterized two-step process that utilizes oleic acid as a precursor. nih.gov This pathway involves two key enzymes: a methyltransferase and a reductase.

The first step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BfaB. nih.gov This enzyme transfers a methyl group from SAM to the C10 position of a phospholipid-bound oleic acid molecule. nih.gov This reaction is analogous to the formation of cyclopropane (B1198618) fatty acids, but instead of forming a cyclopropane ring, a 10-methylene intermediate is produced. nih.gov This intermediate, 10-methylene stearate (B1226849), is generally not found in significant amounts in Mycobacterium but has been detected in Corynebacterium species. nih.gov

The second step involves the reduction of the exocyclic double bond of the 10-methylene intermediate to a methyl group, a reaction catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, BfaA. nih.gov The expression of both bfaA and bfaB genes is necessary and sufficient for the production of TBSA in heterologous hosts like Escherichia coli. nih.gov

In some organisms, the fatty acid synthase (FAS) itself can incorporate methyl branches by utilizing methylmalonyl-CoA instead of malonyl-CoA as an extender unit. oup.com This promiscuity of the FAS complex can lead to the formation of a variety of methyl-branched fatty acids. oup.com

Microbial Production of Branched-Chain Fatty Acid Esters and Precursors

The microbial production of branched-chain fatty acid esters offers a renewable alternative to chemical synthesis. By harnessing the metabolic capabilities of microorganisms, it is possible to produce these valuable molecules from simple carbon sources.

Metabolic engineering strategies have been successfully employed to enhance the production of branched-chain fatty acids and their esters in various microbial hosts, most notably Escherichia coli and Saccharomyces cerevisiae. These strategies often involve a combination of redirecting precursor flux, overexpressing key biosynthetic enzymes, and eliminating competing pathways.

In E. coli, the production of fatty acid branched-chain esters (FABCEs) has been achieved by combining the fatty acid and branched-chain amino acid biosynthetic pathways. nih.gov By expressing a wax ester synthase, fatty acyl-CoAs can be esterified with branched-chain alcohols derived from amino acid metabolism. Further engineering, such as deleting the fatty acid degradation pathway (e.g., knocking out the fadD gene) and overexpressing key enzymes in the precursor supply pathways, has led to significant improvements in FABCE titers.

Similarly, S. cerevisiae has been engineered to produce fatty acid short- and branched-chain alkyl esters. acs.org Overexpression of wax ester synthase genes, along with the engineering of pathways for increased fatty acyl-CoA and branched-chain alcohol availability, has resulted in enhanced production. For instance, increasing the supply of the precursor isobutanol through the overexpression of mitochondrial isobutanol pathway enzymes has been shown to boost the production of the corresponding esters. acs.org

Host OrganismEngineering StrategyProductTiter (mg/L)
Escherichia coliOverexpression of wax ester synthase, deletion of fatty acid degradation pathwayFatty Acid Branched-Chain EstersUp to 150
Saccharomyces cerevisiaeOverexpression of wax ester synthase and isobutanol pathway enzymesFatty Acid Isobutyl Esters> 40
Yarrowia lipolyticaExpression of bfaA and bfaB from Thermomonospora curvata10-methyl Branched Fatty Acids>35% of total cellular fatty acids

Table 1: Examples of Engineered Microbial Strains for Branched-Chain Fatty Acid and Ester Production

Controlling the stereochemistry of fatty acids is a significant challenge in biosynthetic engineering, yet it is crucial for producing molecules with specific properties. The stereospecificity of enzymes involved in fatty acid synthesis and modification can be exploited to produce targeted stereoisomers.

For instance, in Bacillus subtilis, the synthesis of anteiso-fatty acids has been shown to be stereospecific. Mutants defective in branched-chain alpha-ketoacid dehydrogenase can utilize exogenously supplied enantiomers of 2-methylbutyrate (B1264701) as primers to synthesize specifically the corresponding enantiomer of the anteiso-fatty acid. nih.gov This stereocontrol is exerted at the level of 2-methylbutyryl-CoA synthesis, with the induction of stereospecific acyl-CoA synthetases. nih.gov

In the context of triacylglycerol (TAG) synthesis, metabolic engineering has been used to control the position of fatty acids on the glycerol (B35011) backbone. By relocating a C16:0-specific lysophosphatidic acid acyltransferase (LPAT) from the chloroplast to the endoplasmic reticulum in Arabidopsis thaliana, researchers were able to dramatically increase the proportion of palmitate at the sn-2 position of TAG, mimicking the structure of human milk fat. pnas.orgnih.gov This demonstrates the potential to engineer the stereoisomeric structure of lipids by altering the subcellular localization and substrate specificity of acyltransferases.

While direct engineering of the stereochemistry of the methyl group at the C-10 position of octadecanoate has not been extensively reported, the principles of enzyme stereoselectivity and pathway engineering provide a framework for future efforts in this area. The stereospecificity of the BfaA reductase, for example, could be a target for protein engineering to control the chirality of the resulting 10-methyloctadecanoate.

Comparative Analysis of Biosynthetic Routes Across Diverse Biological Systems

The biosynthesis of fatty acids, including branched-chain variants, exhibits considerable diversity across different biological systems. A comparative analysis of these pathways reveals different strategies for producing similar molecules and provides a toolbox of enzymes and pathways for metabolic engineering.

In bacteria, fatty acid synthesis is typically carried out by a type II FAS system, where individual enzymes are expressed as separate proteins. This modularity makes it a prime target for engineering. For example, the introduction of the bfaA and bfaB genes from Mycobacterium into E. coli enables the production of 10-methyloctadecanoic acid, a fatty acid not native to the host. nih.gov

In contrast, fungi and animals possess a type I FAS system, where all the enzymatic domains are part of a large multifunctional polypeptide. While more complex to engineer, these systems can also be manipulated. For example, the oleaginous yeast Yarrowia lipolytica has been engineered to produce high levels of 10-methyl branched fatty acids by expressing the bfaA and bfaB genes. nih.gov

The substrate specificity of the enzymes involved also varies. For example, the fatty acid synthetase from the Harderian gland of the guinea pig has a higher maximal velocity for propionyl-CoA as a primer compared to acetyl-CoA, leading to the production of odd-numbered and methyl-branched fatty acids. oup.com This contrasts with the liver FAS from the same animal, highlighting organ-specific adaptations of fatty acid biosynthesis.

Furthermore, the pathways for generating the precursors for branched-chain fatty acid synthesis differ. In many bacteria, branched-chain amino acid degradation pathways provide the primers for iso- and anteiso-fatty acid synthesis. In the case of 10-methyloctadecanoate, the precursor is oleic acid, which is a common unsaturated fatty acid in many organisms. This provides a more direct route for engineering its production in a wide range of hosts.

The study of these diverse biosynthetic routes not only enhances our fundamental understanding of lipid metabolism but also provides a rich source of genetic components and strategic insights for the rational design of microbial cell factories for the production of valuable methyl-branched fatty acids and their derivatives.

Sophisticated Analytical and Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation of Ethyl 10-Methyloctadecanoate

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural analysis of fatty acid esters. It provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. For this compound, HRMS can confirm its molecular formula (C21H42O2) by providing a precise mass measurement, such as the [M+H]+ ion at m/z 327.3218. rsc.orgrsc.org

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) techniques, particularly Collision-Induced Dissociation (CID), are indispensable for pinpointing the location of the methyl branch. qut.edu.au Standard electron ionization (EI) mass spectra of isomeric fatty acid methyl esters (FAMEs) are often very similar, making unambiguous identification difficult. nih.govqut.edu.au However, by isolating the molecular ion (or a related adduct ion) and subjecting it to CID, characteristic fragmentation patterns are produced that are diagnostic of the branch position. qut.edu.auresearchgate.net

For methyl-branched FAMEs, such as the closely related mthis compound (tuberculostearate), low-energy CID of the molecular ion generates specific fragments resulting from cleavages on either side of the methyl-branched carbon. researchgate.net This approach, pioneered by Zirrolli and Murphy, reveals fragments that are highly characteristic of the branch location. qut.edu.auresearchgate.net For a 10-methyl branch, cleavage occurs at the C9-C10 and C10-C11 bonds. The resulting fragment ions allow for confident structural assignment. researchgate.net While direct fragmentation data for this compound is less common in literature, its fragmentation pattern is predictable based on its methyl ester analog, with shifts in fragment masses corresponding to the ethyl ester group.

Novel MS/MS strategies, such as charge-inversion chemistry where fatty acid anions are complexed with magnesium dications, also produce diagnostic fragments upon CID that clearly indicate the methyl branch site. qut.edu.aunih.gov

Table 1: Representative Diagnostic Fragment Ions for Locating Methyl Branch in 10-Methyloctadecanoate (Tuberculostearate) Derivatives

Derivative TypePrecursor Ion TypeKey Diagnostic Fragmentation PrincipleReference
Methyl Ester (FAME)Molecular Ion (M+•)Cleavage on both sides of the C10 branch point. researchgate.net
Charge-Inverted Complex[FA − H + Mg(ligand)]+Ligand-induced charge-remote fragmentation along the acyl chain, with patterns disrupted at the branch point. qut.edu.aunih.gov
Picolinyl EsterMolecular Ion (M+•)Rich fragmentation along the chain, with gaps or unique ions indicating the C10 branch. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

For branched-chain fatty acids, NMR can definitively confirm the presence and location of the methyl group. aocs.org The stereochemistry (R or S configuration) at the chiral C10 center of this compound can be determined using chiral derivatizing agents or chiral shift reagents in conjunction with NMR, which induce separate signals for the different enantiomers. tandfonline.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethyl ester group (a quartet around 4.1 ppm for -OCH2- and a triplet around 1.2 ppm for -OCH2CH3). The methyl branch itself would appear as a doublet around 0.8-0.9 ppm, integrating to three protons. aocs.org The methine proton at the C10 position would produce a multiplet signal. aocs.org

The ¹³C NMR spectrum provides even more specific information. aocs.orgcsic.es Each carbon atom in the molecule gives a distinct signal, and the chemical shift of the carbon bearing the methyl group (C10), as well as the methyl group carbon itself, are diagnostic for the branch position. researchgate.net Two-dimensional NMR techniques like HSQC and HMBC can be used to correlate the proton and carbon signals, confirming the connectivity of the entire molecule. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Predicted values based on analogous structures and general NMR principles. Actual values may vary slightly based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (C=O)-~174.0
C2 (-CH2COO)~2.30 (t)~34.4
-OCH2CH3~4.12 (q)~60.2
-OCH2CH3~1.25 (t)~14.3
C10 (-CH-)~1.5 (m)~35-37
C10-CH3~0.86 (d)~19-20
C18 (-CH3)~0.88 (t)~14.1
Other Chain -CH2-1.2-1.6 (m)22-32

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the traditional and most widely used method for the analysis of fatty acid esters. nih.govresearchgate.net The gas chromatograph separates volatile compounds based on their boiling points and interaction with the capillary column, while the mass spectrometer detects and fragments the eluted compounds, allowing for their identification. nih.govmdpi.com GC can effectively separate many fatty acid ethyl esters (FAEEs), but isomers, including positional isomers of methyl-branched esters, can be challenging to resolve completely on standard columns. nih.govdb-thueringen.de

To overcome the limitations of standard GC-MS in distinguishing isomers, specific derivatization strategies are employed. While this compound is already an ester, the original fatty acid (10-methyloctadecanoic acid) can be converted into derivatives other than simple alkyl esters to facilitate structural determination by MS. nih.gov

For example, converting the carboxylic acid to a 4,4-dimethyloxazoline (DMOX) or a picolinyl ester derivative creates a molecule that, upon ionization in the mass spectrometer, produces a clear and predictable fragmentation pattern. rsc.orgchemrxiv.org These derivatives generate ions that allow for the unambiguous localization of methyl branches along the fatty acid chain, a feat that is difficult with the corresponding methyl or ethyl esters. rsc.org Another strategy involves using reagents like pentafluorobenzyl bromide (PFBBr) for derivatization, which can enhance sensitivity for trace analysis. nih.gov

Identifying and quantifying specific branched-chain esters like this compound in complex biological samples (e.g., bacterial lipids, food products, clinical samples) presents a significant analytical challenge due to the presence of numerous other lipid components. researchgate.netnih.govekb.eg

Advanced GC techniques, such as using highly polar ionic liquid capillary columns or comprehensive two-dimensional gas chromatography (GC×GC), offer vastly superior separation power compared to standard GC. db-thueringen.de GC×GC, in particular, separates the sample on two different columns, providing enhanced resolution that can separate isomeric compounds that co-elute in a one-dimensional separation. acs.org When coupled with high-resolution time-of-flight mass spectrometry (TOF-MS), GC×GC-HRMS becomes a powerful tool for the confident identification of minor, structurally unique fatty acids in complex mixtures. db-thueringen.denih.gov These methods, combined with selective ion monitoring (SIM) on a standard GC-MS, allow for both the qualitative identification and precise quantification of specific branched-chain esters even at low concentrations. researchgate.net

Chromatographic Techniques for Isomeric and Enantiomeric Separations of Fatty Acid Esters

The separation of fatty acid esters that are isomers (same molecular formula, different structure) or enantiomers (non-superimposable mirror images) presents a significant analytical challenge due to their very similar physicochemical properties. Advanced chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), have been developed to address this challenge. These methods often involve specialized columns and derivatization strategies to achieve the necessary resolution.

Gas Chromatography (GC)

Gas chromatography is a cornerstone for the analysis of volatile compounds like fatty acid esters. For branched-chain fatty acid methyl esters (FAMEs), GC coupled with mass spectrometry (GC-MS) is a powerful tool for structural elucidation. unl.edu The separation of isomers, such as those with different methyl branch positions, can be achieved using high-resolution capillary columns. restek.com For instance, the analysis of FAMEs from various mycobacterial species, which are known to contain 10-methyloctadecanoic acid (tuberculostearic acid), has been successfully performed using capillary GC. nih.govjci.org

The enantiomeric separation of chiral branched-chain fatty acids by GC often requires derivatization to form diastereomers, which can then be separated on a standard chiral or achiral column. aocs.org However, direct enantioseparation on a chiral stationary phase is also a powerful approach. For example, anteiso-fatty acids have been enantioselectively determined using a capillary column coated with a cyclodextrin (B1172386) derivative. acs.orgacs.org

Interactive Data Table: GC and GC-MS Conditions for Fatty Acid Ester Analysis

Analyte TypeColumnTemperature ProgramDetectorKey FindingsReference(s)
Branched-Chain FAMEsBPX70 capillary column (60 m × 0.32 mm × 0.25 µm)Initial 60°C (1 min), ramp to 170°C at 50°C/min (held 6 min), ramp to 200°C at 2.5°C/min (held 3 min), ramp to 222°C at 10°C/min (held 8.7 min), ramp to 255°C at 50°C/min (held 1 min)MSEI-MS/MS of molecular ions allows for confident structural identification of branched-chain fatty acid methyl esters. unl.edu
FAMEs from MycobacteriumCapillary GCNot specifiedNot specifiedDetermined the presence of 10-methyloctadecanoic acid in several Mycobacterium species. nih.gov
Enantiomers of Anteiso-Fatty AcidsCapillary column with 50% heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin in OV1701Not specifiedMS (SIM mode)Achieved partial enantioresolution of racemic anteiso-fatty acids (a15:0-a17:0). The (R)-enantiomers eluted before the (S)-enantiomers. acs.org
FAMEs from Vegetable/Animal OilsRt-2560 column (100 m)Not specifiedFIDSuccessfully resolved 37 common FAMEs, including cis and trans isomers. restek.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of less volatile or thermally labile compounds. In the context of fatty acid esters, reversed-phase HPLC (RP-HPLC) is commonly employed. The separation is based on the hydrophobicity of the molecules, allowing for the separation of fatty acid esters with different chain lengths and degrees of unsaturation. scielo.brresearchgate.net For instance, RP-HPLC with UV detection has been used for the quantification of various FAMEs in biodiesel samples. researchgate.net

The separation of isomers by HPLC can be more challenging. However, specialized columns, such as those with cholesteryl groups, can enhance the separation of positional and geometric isomers due to greater molecular shape selectivity. hplc.eu Silver ion HPLC (Ag+-HPLC) is a particularly effective technique for separating unsaturated fatty acid isomers based on the number, configuration, and position of the double bonds. acs.org

For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. aocs.orgresearchgate.net The direct separation on a CSP is often preferred as it avoids potential complications from derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability in the enantioselective analysis of fatty acids. researchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with chiral columns and mass spectrometry offers a highly sensitive and selective method for the enantiomeric analysis of branched-chain fatty acids. researchgate.net

Interactive Data Table: HPLC Conditions for Fatty Acid Ester Analysis

Application to this compound

While much of the published research focuses on the methyl esters of fatty acids due to their prevalence in analytical protocols (e.g., for creating FAME profiles of lipids), the principles of separation are directly applicable to this compound. As an ethyl ester, it is slightly more hydrophobic than its methyl counterpart and would therefore have a slightly longer retention time in reversed-phase HPLC under identical conditions. In GC, its higher boiling point would also result in a longer retention time.

The analysis of tuberculostearic acid (10-methyloctadecanoic acid) and its esters is well-documented, particularly in the context of identifying Mycobacterium species. nih.govjci.orgresearchgate.netnih.gov GC-MS is a common method for its detection, often involving monitoring for characteristic ions. jci.org The enantioselective analysis of 10-methyloctadecanoic acid is crucial as it exists in a specific stereoisomeric form in nature, the (R)-enantiomer. Chiral chromatographic techniques would be essential to distinguish between (R)- and (S)-ethyl 10-methyloctadecanoate.

Biological Relevance and Ecological Functions of Branched Chain Fatty Acid Esters

Occurrence and Biogeochemical Cycling in Natural Environments

The distribution of ethyl 10-methyloctadecanoate and its related forms is predominantly microbial, with significant implications for its biogeochemical cycling.

This compound is the ethyl ester of 10-methyloctadecanoic acid, a compound more commonly known as tuberculostearic acid (TSA). scienceopen.comchemspider.com Tuberculostearic acid is a well-established and abundant component of the lipids in bacteria belonging to the order Actinomycetales, most notably within the genus Mycobacterium. scienceopen.com It is a major constituent of the phospholipids (B1166683) in the mycobacterial plasma membrane, including phosphatidylinositols (PI), phosphatidylethanolamine (B1630911) (PE), and phosphatidylglycerol (PG). biorxiv.orgrsc.orggerli.com In fact, TSA can constitute 10 to 20 percent of the total fatty acids in most mycobacterial species. researchgate.net

The presence of TSA is so characteristic that it has been utilized as a biomarker for the detection of Mycobacterium tuberculosis and other mycobacterial infections. biorxiv.orgacs.orgjci.org While the acid form (tuberculostearic acid) is the naturally occurring component integrated into the cell's lipids, the ethyl ester, this compound, is often synthesized in laboratory settings for analytical purposes, such as in the total synthesis of mycobacterial phosphatidylglycerol or for use as a reference standard in mass spectrometry. rsc.orgjci.orgbangor.ac.uk The enzymatic transformation to tuberculostearic acid within mycobacteria is a key step in defining the unique lipid profile of these organisms. biorxiv.org

The following table summarizes the presence of tuberculostearic acid, the parent acid of this compound, in various mycobacterial lipids.

Lipid ClassPresence of Tuberculostearic AcidReference
Phosphatidylinositol (PI)Major fatty acid component biorxiv.org
Phosphatidylethanolamine (PE)Major fatty acid component gerli.com
Phosphatidylglycerol (PG)Acyl group component rsc.org
Phosphatidylinositol Mannosides (PIMs)Present at the sn-2 position gerli.com

The natural occurrence of this compound in eukaryotic tissues is not well-documented. However, the broader category of branched-chain fatty acids (BCFAs) and their esters are found in various eukaryotic organisms.

In the plant kingdom, while common fatty acids are prevalent, specific branched-chain esters like this compound are not typically reported as natural constituents. Fatty acid ethyl esters (FAEEs) in general, including some branched-chain forms, can be found in fermented products like wine, where they are produced by yeast metabolism during the aging process. acs.orgresearchgate.netnih.gov

In animal tissues, BCFAs are present, particularly in the milk and meat of ruminants like sheep and goats, where they contribute to the characteristic flavor. researchgate.net These BCFAs are primarily synthesized by rumen bacteria. While BCFAs are found in animal-derived foods, the specific ethyl ester of 10-methyloctadecanoic acid is not a commonly identified component. nih.govcambridge.org In insects, a variety of fatty acid esters, including branched-chain forms, serve as crucial chemical signals. scienceopen.comnih.govfrontiersin.org

The table below provides examples of the occurrence of branched-chain fatty acid esters in various eukaryotic contexts.

Organism/ProductCompound TypeFunction/ContextReference
Wine (Yeast)Ethyl esters of branched short-chain fatty acidsFormed during fermentation and aging acs.orgnih.gov
InsectsMethyl-branched fatty acid estersPheromones for chemical communication frontiersin.org
Ruminant Milk/MeatBranched-chain fatty acids (in triacylglycerols)Contribute to flavor researchgate.net

Role of Branched Fatty Acid Esters in Biological Interactions

Branched-chain fatty acid esters are involved in fundamental biological processes, including the maintenance of membrane integrity and chemical communication between organisms.

Branched-chain fatty acids, the core component of this compound, play a critical role in modulating the fluidity of microbial cell membranes. acs.orgresearchgate.netnih.gov In bacteria, BCFAs serve a function analogous to that of unsaturated fatty acids in higher organisms. acs.orgresearchgate.netnih.gov The methyl branch in the fatty acid chain disrupts the tight packing of the lipid acyl chains, which lowers the melting temperature and increases the membrane's fluidity. researchgate.netnih.gov

This increased fluidity is essential for the survival of bacteria in various environments, as it allows the membrane to remain functional at lower temperatures and under other stress conditions. nih.gov For instance, in bacteria like Bacillus subtilis and Staphylococcus aureus, a higher content of BCFAs leads to a more disordered and fluid membrane state. acs.orgnih.gov In Mycobacterium, the presence of tuberculostearic acid in its phospholipids is crucial for maintaining the specific biophysical properties of its complex cell envelope, which is a key factor in its resilience and pathogenicity. researchgate.netresearchgate.netoup.com The regulation of BCFA synthesis is therefore a vital adaptive mechanism for these microorganisms. biorxiv.org

Fatty acid esters, including branched-chain variants, are widely utilized as semiochemicals in the natural world, particularly among insects. frontiersin.orgnih.govresearchgate.net These compounds can act as pheromones, which are chemical signals used for communication within a species, for purposes such as mating and aggregation. frontiersin.orgresearchgate.net For example, ethyl esters of C7 and C8 4-methyl acids serve as aggregation pheromones in some scarab beetles. frontiersin.org

The structural diversity of these esters, including the position of the methyl branch and the length of both the acid and alcohol moieties, allows for a high degree of specificity in chemical signaling. frontiersin.org This specificity is crucial for avoiding cross-attraction between different species. While a direct semiochemical role for this compound has not been specifically reported, the prevalence of other branched-chain fatty acid esters in insect communication suggests that such molecules are well-suited for this purpose. frontiersin.orgresearchgate.netmdpi.com These compounds are typically produced in specialized glands and are released to convey information to other individuals. acs.orgfrontiersin.org

Enzymatic Biotransformation and Catabolic Degradation Pathways

The synthesis and breakdown of this compound and related compounds are governed by specific enzymatic pathways.

The biosynthesis of the core fatty acid, tuberculostearic acid, in Mycobacterium is a two-step process that starts from oleic acid (18:1). frontiersin.orgbeilstein-journals.orgd-nb.info The first step is the methylation of the double bond in oleic acid, which is typically esterified within a phospholipid. This reaction is catalyzed by a SAM-dependent methyltransferase, leading to a 10-methylene-octadecanoyl intermediate. frontiersin.orgbeilstein-journals.org The second step involves the reduction of this methylene (B1212753) group to a methyl group, resulting in the final tuberculostearic acid structure. frontiersin.orgbeilstein-journals.org The formation of the ethyl ester, this compound, from tuberculostearic acid would involve an esterification reaction with ethanol (B145695). In microorganisms, such reactions can be catalyzed by enzymes like wax ester synthases, which are known to produce fatty acid ethyl esters (FAEEs) from acyl-CoAs and ethanol. frontiersin.org

The degradation of branched-chain fatty acids generally follows the β-oxidation pathway, although modifications are necessary to handle the methyl branch. copernicus.org For a fatty acid like tuberculostearic acid with a methyl group at an even-numbered carbon (C10), the initial cycles of β-oxidation can proceed until the branch point is reached. At this stage, specific enzymatic steps are required to bypass the methyl group, after which β-oxidation can continue. copernicus.org The degradation of the ethyl ester would first require hydrolysis by an esterase to release ethanol and the free fatty acid, tuberculostearic acid, which would then enter the catabolic pathway. copernicus.orgcdnsciencepub.com

The table below outlines the key enzymatic steps in the metabolism of tuberculostearic acid and its ethyl ester.

ProcessKey Enzyme(s)Substrate(s)Product(s)Reference
Biosynthesis
MethylationSAM-dependent methyltransferaseOleic acid (in phospholipid)10-methylene-octadecanoyl intermediate frontiersin.orgbeilstein-journals.org
ReductionReductase10-methylene-octadecanoyl intermediateTuberculostearic acid frontiersin.orgbeilstein-journals.org
EsterificationWax ester synthase (putative)Tuberculostearoyl-CoA, EthanolThis compound frontiersin.org
Degradation
HydrolysisEsteraseThis compoundTuberculostearic acid, Ethanol cdnsciencepub.com
CatabolismModified β-oxidation enzymesTuberculostearic acidAcetyl-CoA, Propionyl-CoA copernicus.org

Immunomodulatory Aspects of Tuberculostearic Acid-Containing Lipids: Precursor Linkages

Branched-chain fatty acids (BCFAs) and their esters are significant biological molecules with diverse functions. rsc.org They are integral components of bacterial cell membranes, influencing fluidity and permeability, and are also found in the human diet, particularly in dairy and ruminant products. ocl-journal.orgoup.commdpi.comcambridge.org Within this class, tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a saturated fatty acid of particular importance, primarily due to its prevalence in mycobacteria and its role in the host-pathogen interaction. asm.orgasm.org The ethyl ester of this acid, this compound, serves as a crucial chemical derivative for the synthesis and analysis of TBSA-containing molecules. rsc.orgdss.go.th

Tuberculostearic acid is a major constituent of various complex lipids within the cell envelope of Mycobacterium tuberculosis complex (MTBC) bacteria. biorxiv.orgbiorxiv.org These lipids are not merely structural elements; they are deeply involved in the pathogenicity of the bacteria and modulate the host's immune response. TBSA is found in significant amounts in key lipid classes such as phosphatidylinositols (PI), phosphatidyl-myo-inositol mannosides (PIMs), and lipoarabinomannan (LAM), which are recognized as virulence factors. biorxiv.orgbiorxiv.orgfrontiersin.org For instance, phosphatidylinositols containing TBSA are being explored as specific biomarkers for quantifying mycobacterial load during infection, as they are unique to these pathogens and not found in eukaryotic lipidomes. biorxiv.orgresearchgate.net

The immunomodulatory effects of TBSA-containing lipids are multifaceted. Phosphatidylglycerols (PGs) from Mycobacterium tuberculosis (Mtb), which often contain TBSA, can be presented by CD1b and CD1d antigen-presenting proteins, leading to their recognition by T cells and natural killer T cells. rsc.org This suggests PGs act as a molecular signature that allows the immune system to recognize bacterial infection. rsc.org Similarly, lipoproteins acylated with BCFAs like TBSA have been shown to influence the innate immune response. Studies on Staphylococcus aureus indicate that lipoproteins with BCFAs result in reduced TLR2-dependent immune activation compared to those incorporating unsaturated fatty acids from the host. plos.org This suggests that the synthesis of BCFAs is a strategy used by bacteria to temper the host's inflammatory response. plos.org

The biosynthesis of tuberculostearic acid is a critical precursor linkage to the formation of these immunomodulatory lipids. The process begins with oleic acid, a common unsaturated fatty acid, which is typically esterified within a phospholipid. asm.orgasm.orgresearchgate.net This conversion is a two-step enzymatic process. asm.org An S-adenosyl-l-methionine (SAM)-dependent methyltransferase, an enzyme identified as Cfa or BfaB, introduces a methyl group from SAM onto the double bond of the oleic acid moiety. asm.orgasm.org This reaction forms a 10-methylene stearate (B1226849) intermediate. asm.org Subsequently, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, known as BfaA, reduces the methylene group to complete the synthesis of the 10-methyl group of TBSA. asm.org The loss of the gene encoding the Cfa enzyme (a putative cyclopropane-fatty-acyl-phospholipid synthase) abrogates TBSA production and affects the compartmentalization and fluidity of the mycobacterial membrane. asm.orgresearchgate.netbiorxiv.org

The chemical synthesis of complex TBSA-containing lipids for research and diagnostic purposes often involves the use of TBSA derivatives. For example, the total synthesis of (R)-tuberculostearic acid-containing Mycobacterium tuberculosis phosphatidylglycerol utilized ethyl (R)-10-methyloctadecanoate as a key synthetic intermediate. rsc.org Furthermore, the analysis of BCFAs in biological samples frequently relies on their conversion to methyl or ethyl esters, such as this compound, to facilitate techniques like gas chromatography-mass spectrometry (GC-MS). dss.go.thsvscr.czxiahepublishing.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C21H42O2 chemspider.com
Synonyms Ethyl tuberculostearateN/A
Role Synthetic Intermediate, Analytical Standard rsc.orgdss.go.th

Table 2: Key Tuberculostearic Acid (TBSA)-Containing Lipids and Their Functions

Lipid ClassSpecific Example(s)Function / RelevanceSource(s)
Phosphatidylinositols (PI) PI 16:0_19:0 (TSA)Biomarker for Mtb bacterial load; structural component of plasma membrane. biorxiv.orgbiorxiv.orgresearchgate.net
Phosphatidyl-myo-inositol Mannosides (PIMs) Acyl-PIMsPrecursors for LAM and ManLAM; cell envelope constituents; involved in host-pathogen interactions. biorxiv.orgfrontiersin.org
Phosphatidylglycerols (PG) 1-O-((R)-10-Methyloctadecanoyl)-2-O-palmitoyl-sn-glycerolRecognized by immune cells (T cells, NKT cells) via CD1d; molecular signature of infection. rsc.org
Lipoarabinomannan (LAM) ManLAMMajor virulence factor; modulates host immune response. biorxiv.orgfrontiersin.org

Table 3: Biosynthesis of Tuberculostearic Acid (10-methyloctadecanoic acid)

StepPrecursor(s)Enzyme(s)Product / IntermediateKey DetailsSource(s)
1 Oleic acid (esterified in phospholipid), S-adenosyl-l-methionine (SAM)Cfa / BfaB (S-adenosyl-l-methionine-dependent methyltransferase)10-methylene stearateMethyl group from SAM is transferred to the double bond of oleic acid. asm.orgasm.org
2 10-methylene stearateBfaA (FAD-binding oxidoreductase)Tuberculostearic acidThe methylene group is reduced to a methyl group. asm.org

Emerging Research Directions and Applications in Lipidomics and Synthetic Biology

Development of High-Throughput Screening Methodologies for Novel Branched Esters

The discovery and characterization of novel branched esters, including Ethyl 10-methyloctadecanoate, depend on robust analytical techniques capable of handling complex biological samples with high sensitivity and speed. Traditional methods like gas chromatography-mass spectrometry (GC-MS) are effective but can be limited in throughput for large-scale screening. mdpi.com Modern lipidomics research is increasingly adopting high-throughput screening (HTS) methodologies to accelerate the analysis of diverse lipid species.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of fatty acid esters, including branched varieties like fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netmdpi.com These workflows can be optimized for high throughput, enabling the rapid profiling of numerous samples to identify novel compounds and quantify their abundance. mdpi.com For instance, low-energy collision-induced dissociation of molecular ions can reveal characteristic fragmentation patterns that allow for the precise determination of methyl branching positions along the fatty acid chain. acs.orgnih.gov This is crucial for unambiguously identifying isomers in complex mixtures.

To further increase analytical speed, innovative techniques such as derivatization-assisted acoustic ejection mass spectrometry (DAEMS) are being developed. acs.org DAEMS combines chemical derivatization to enhance sensitivity with the ultrafast analysis speed of AEMS (up to three samples per second), allowing for the prescreening of thousands of potential lipid species in a matter of hours. acs.org While developed for FAHFAs, such HTS strategies could be adapted for the discovery and quantification of other novel branched esters, providing a powerful tool to screen microbial libraries or engineered strains for the production of target molecules like this compound.

A summary of relevant analytical methodologies is presented in Table 1.

Table 1: Methodologies for Analyzing Branched Fatty Acid Esters
MethodologyPrincipleApplication for Branched EstersKey AdvantageReference
GC-MSGas Chromatography separation followed by Mass Spectrometry detection, often after derivatization.Traditional method for structural elucidation and quantification of branched-chain fatty acid methyl esters (BCFAMEs).High resolution for separating isomers. mdpi.com
LC-MS/MSLiquid Chromatography separation coupled with tandem Mass Spectrometry.High-sensitivity profiling and quantification of diverse ester classes, including FAHFAs.Versatility and high sensitivity for complex biological samples. researchgate.net
EI-MS/MSElectron Ionization with tandem mass spectrometry on isolated molecular ions.Provides unique fragmentation patterns to confidently identify branch locations in saturated BCFAMEs.Specific structural information from fragmentation. nih.gov
DAEMSDerivatization-Assisted Acoustic Ejection Mass Spectrometry.Ultra-high-throughput prescreening of thousands of potential FAHFA species.Exceptional speed (1-3 samples/second). acs.org

Advanced Computational Modeling for Investigating Structure-Function Relationships

Understanding how the specific structure of a branched ester like this compound influences its physical properties and biological function is a key research objective. Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate these structure-function relationships at an atomic level. sahmri.org.aunih.gov

MD simulations can model the behavior of individual lipid molecules and their collective interactions within larger structures, such as cell membranes. nih.gov For branched-chain fatty acids (BCFAs), studies have shown that the position of the methyl branch significantly impacts membrane properties. researchgate.net For example, the introduction of BCFAs can decrease the thickness of the lipid bilayer and increase its fluidity compared to membranes composed solely of their straight-chain counterparts. researchgate.net These models can predict how the 10-methyl group of this compound would affect lipid packing, membrane ordering, and the mobility of neighboring molecules. nih.govresearchgate.net

By simulating different compositions of lipids, researchers can evaluate how the inclusion of specific branched esters alters key structural and dynamic properties of membranes. nih.gov This approach is crucial for predicting the potential roles of such lipids in biological systems, for instance, in modulating the membrane fluidity of microorganisms to adapt to environmental stress. mdpi.com Furthermore, computational models can help interpret experimental data from lipidomic analyses and guide the design of new molecules with desired physicochemical properties for applications in areas like lubricants or biofuels. mdpi.com

Integration of Multi-Omics Technologies in Branched-Chain Fatty Acid Research

To gain a comprehensive understanding of the role of this compound and other branched lipids, researchers are increasingly turning to multi-omics approaches. This strategy integrates data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to build a holistic picture of biological processes. kosfaj.orgnih.gov

For branched-chain fatty acids, a multi-omics approach can elucidate the entire pathway from genetic blueprint to final function.

Genomics and Transcriptomics can identify the genes responsible for the biosynthesis of branched-chain precursors and the enzymes that catalyze their esterification. mdpi.commcmaster.ca For example, integrated transcriptomic and lipidomic analysis in yak meat has been used to identify genes in the PPAR signaling pathway that regulate the metabolism of fatty acids. mdpi.com Similarly, studies on mycobacteria have used genome-wide sequencing to identify the gene (cfa) responsible for synthesizing tuberculostearic acid, the precursor to this compound. biorxiv.org

Proteomics can quantify the expression levels of these enzymes, confirming their role in the metabolic network.

Metabolomics and Lipidomics provide a direct snapshot of the resulting lipid profile, quantifying the abundance of this compound and related metabolites under various conditions. frontiersin.orgmdpi.com

By correlating changes across these different molecular layers, scientists can uncover regulatory networks and identify novel biomarkers. kosfaj.orgfrontiersin.org For example, a multi-omics investigation into an anti-tubercular fatty acid analog revealed its mechanism of action by showing it disrupted mycolic acid biosynthesis and led to the overproduction of shorter and branched-chain fatty acids. nih.gov This integrated approach is essential for mapping the complex metabolic pathways that produce novel esters and for understanding their ultimate biological significance.

Biotechnological Applications Stemming from Engineered Biosynthesis Pathways

Synthetic biology and metabolic engineering offer promising pathways for the sustainable production of novel branched esters for a variety of applications. d-nb.inforsc.org By engineering the metabolism of microorganisms like Escherichia coli or yeast, it is possible to create cell factories that can produce specific molecules like this compound from simple, renewable feedstocks. acs.orggoogle.com

The core strategy involves combining pathways for the synthesis of branched-chain fatty acyl-CoAs with pathways that produce specific alcohols. d-nb.info The final esterification step is often catalyzed by a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzyme, which can ligate the fatty acid and alcohol components. d-nb.infofrontiersin.org Research has demonstrated the successful production of fatty acid branched-chain esters (FABCEs) in both E. coli and Pichia pastoris, achieving titers up to 273 mg/L. d-nb.info

A key motivation for producing branched esters is to create advanced biofuels with improved properties. Branching in the fatty acid or alcohol moiety can lower the cloud point and freezing point of the resulting ester, making it a more effective fuel in cold climates. d-nb.info Beyond biofuels, engineered biosynthesis can produce specialty chemicals, such as components for lubricants, surfactants, or cosmetics. europa.eugoogle.com Genetic engineering of the branched-chain fatty acid biosynthesis pathway in Bacillus subtilis has also been used to enhance the production of surfactin, a powerful biosurfactant. nih.govresearchgate.net These approaches provide a platform for the custom design and large-scale production of novel esters, including this compound, tailored for specific industrial applications. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.